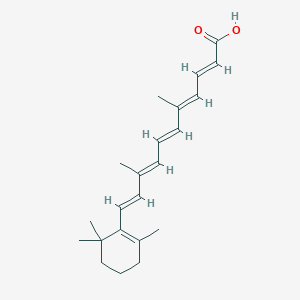

Bishomoretinoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide bishomoretinoïque est un dérivé synthétique de l'acide rétinoïque, un métabolite de la vitamine A. L'acide rétinoïque joue un rôle crucial dans la différenciation cellulaire, la prolifération et l'apoptose. L'acide bishomoretinoïque est conçu pour imiter ces activités biologiques avec une stabilité et une efficacité accrues. Il est principalement utilisé dans la recherche scientifique pour étudier les voies de signalisation des rétinoïdes et leurs implications dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide bishomoretinoïque implique généralement la modification de l'acide rétinoïque par une série de réactions chimiques. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui implique l'utilisation d'acides boroniques et de catalyseurs au palladium pour former des liaisons carbone-carbone . Les conditions réactionnelles incluent souvent une base telle que le carbonate de potassium et un solvant comme le tétrahydrofurane. Le processus peut également impliquer des étapes telles que l'estérification et l'hydrolyse pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de l'acide bishomoretinoïque suit des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit un rendement et une pureté élevés. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour surveiller le processus de production et garantir la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

L'acide bishomoretinoïque subit diverses réactions chimiques, notamment :

Oxydation : Convertit l'acide bishomoretinoïque en ses formes oxydées, souvent en utilisant des réactifs comme le permanganate de potassium.

Réduction : Réduit l'acide bishomoretinoïque en ses alcools correspondants en utilisant des agents comme l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement de groupes fonctionnels dans l'acide bishomoretinoïque par d'autres groupes, souvent en utilisant des réactifs nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.

Principaux produits

Oxydation : Produit des dérivés oxydés tels que les aldéhydes et les cétones.

Réduction : Donne des alcools et d'autres formes réduites.

Substitution : Donne divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

L'acide bishomoretinoïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des rétinoïdes et développer de nouvelles méthodologies synthétiques.

Biologie : Investigue le rôle de la signalisation des rétinoïdes dans la différenciation cellulaire et le développement.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement des troubles de la peau, des cancers et des maladies neurodégénératives.

Industrie : Utilisé dans le développement de produits cosmétiques et pharmaceutiques en raison de sa stabilité et de son efficacité.

Mécanisme d'action

L'acide bishomoretinoïque exerce ses effets en se liant aux récepteurs de l'acide rétinoïque (RAR) et aux récepteurs X des rétinoïdes (RXR), qui sont des récepteurs nucléaires impliqués dans la transcription génique . Après la liaison, ces récepteurs forment des hétérodimères qui régulent l'expression des gènes cibles impliqués dans la différenciation cellulaire, la prolifération et l'apoptose. Les cibles moléculaires comprennent les gènes liés à la régulation du cycle cellulaire, à l'apoptose et aux voies de différenciation.

Applications De Recherche Scientifique

Bishomoretinoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.

Biology: Investigates the role of retinoid signaling in cellular differentiation and development.

Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.

Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.

Mécanisme D'action

Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide tout-trans-rétinoïque : Un métabolite naturel de la vitamine A ayant des activités biologiques similaires mais une stabilité moindre.

Acide 13-cis-rétinoïque : Un autre rétinoïde ayant des applications dans le traitement de l'acné mais des affinités de liaison aux récepteurs différentes.

Acide 9-cis-rétinoïque : Se lie aux RAR et aux RXR, offrant un éventail plus large d'activités biologiques.

Unicité

L'acide bishomoretinoïque est unique en raison de sa stabilité et de son efficacité améliorées par rapport aux rétinoïdes naturels. Sa nature synthétique permet des modifications qui peuvent adapter ses activités biologiques à des applications de recherche ou thérapeutiques spécifiques. De plus, sa capacité à se lier sélectivement aux récepteurs de l'acide rétinoïque en fait un outil précieux pour l'étude des voies de signalisation des rétinoïdes.

Propriétés

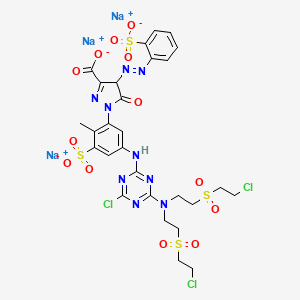

Numéro CAS |

6722-00-5 |

|---|---|

Formule moléculaire |

C22H30O2 |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+ |

Clé InChI |

CWAIPBKZSWRXCS-SNVHKSNESA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)